molecular formula C22H23N3O3 B4880488 1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide

1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide

Cat. No. B4880488
M. Wt: 377.4 g/mol
InChI Key: OLSFEIWMOHGPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It has been extensively studied for its potential therapeutic applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that it may act by modulating the activity of various signaling pathways involved in inflammation and neurodegeneration. It has also been suggested that it may act by inhibiting the activity of various enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit potent anti-inflammatory, antinociceptive, and neuroprotective effects. It has also been found to inhibit the production of various inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to reduce motor deficits in animal models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a highly potent and selective compound that can be easily synthesized and purified. It has also been extensively studied in various animal models and has been found to exhibit potent therapeutic effects. However, its limitations include its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to investigate its potential use in the treatment of chronic pain conditions such as neuropathic pain and cancer pain. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide involves the reaction of 1-(2-furylmethyl)piperidine-4-carboxylic acid with 2-amino-6-phenoxy-3-pyridinecarboxamide in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit potent anti-inflammatory, antinociceptive, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-(furan-2-ylmethyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-22(17-10-12-25(13-11-17)16-20-7-4-14-27-20)24-18-8-9-21(23-15-18)28-19-5-2-1-3-6-19/h1-9,14-15,17H,10-13,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSFEIWMOHGPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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